molecular formula C20H19N5OS B2704145 5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034451-34-6

5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2704145
CAS No.: 2034451-34-6
M. Wt: 377.47
InChI Key: GRMGTAMSZLOECJ-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a compound known for its versatile structure and significant chemical properties. It belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities. The compound features a thiophene ring, a pyrazole ring, and a carboxamide group, which contribute to its unique chemical and physical properties.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of complex organic molecules. Its structural elements allow for diverse functional modifications, making it valuable for creating libraries of chemical compounds for various studies.

Biology

In biological research, the compound is evaluated for its potential as a drug candidate due to its interesting pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicinal chemistry, it is being investigated for its ability to modulate biological targets and pathways, making it a candidate for drug development against diseases like cancer, infections, and inflammatory conditions.

Industry

The compound's stable and robust nature makes it useful in industrial applications, including as a starting material for the synthesis of advanced materials, polymers, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide, the synthetic route generally involves the following steps:

  • Formation of the pyrazole ring: : This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under reflux conditions.

  • Introduction of the thiophene ring: : This step usually involves the functionalization of the pyrazole ring with a thiophene derivative using palladium-catalyzed cross-coupling reactions.

  • Addition of the carboxamide group: : The carboxamide functional group is introduced through the reaction of the resulting intermediate with suitable amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound can be optimized using continuous flow chemistry techniques. This approach enhances the yield and purity of the final product by maintaining precise control over reaction parameters like temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.

  • Reduction: : Reduction of the carboxamide group can yield amine derivatives.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed, especially on the aromatic phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Conditions depend on the nature of the substituent, with common reagents including halogens, alkylating agents, and nitration mixtures.

Major Products

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Primary and secondary amines.

  • Substitution: : Various substituted derivatives depending on the functional groups introduced.

Mechanism of Action

5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action often involves binding to active sites, leading to inhibition or activation of the target enzymes. The pathways involved can include signal transduction, gene expression modulation, and metabolic alterations.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide: : Shares structural similarities but lacks the thiophene ring.

  • 1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide: : Similar but without the methyl group.

  • 5-ethyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide: : Similar structure with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to the presence of the thiophene ring, which enhances its chemical reactivity and potential biological activities. The combination of a pyrazole ring with a carboxamide group provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

5-methyl-1-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-15-18(13-22-25(15)17-5-3-2-4-6-17)20(26)21-9-11-24-10-7-19(23-24)16-8-12-27-14-16/h2-8,10,12-14H,9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMGTAMSZLOECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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